Ethyl 8-chloro-6,7-difluoro-1-((1S,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-chloro-6,7-difluoro-1-((1S,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-6,7-difluoro-1-((1S,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like chlorine and fluorine sources.
Formation of the cyclopropyl group: This step may involve cyclopropanation reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-6,7-difluoro-1-((1S,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinolone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential as a therapeutic agent.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-6,7-difluoro-1-((1S,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. It likely targets DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone used to treat various bacterial infections.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 8-chloro-6,7-difluoro-1-((1S,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. The presence of the cyclopropyl group and multiple fluorine atoms could enhance its binding affinity to bacterial enzymes and improve its stability.
Properties
Molecular Formula |
C15H11ClF3NO3 |
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Molecular Weight |
345.70 g/mol |
IUPAC Name |
ethyl 8-chloro-6,7-difluoro-1-[(1S,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H11ClF3NO3/c1-2-23-15(22)7-5-20(10-4-8(10)17)13-6(14(7)21)3-9(18)12(19)11(13)16/h3,5,8,10H,2,4H2,1H3/t8-,10-/m0/s1 |
InChI Key |
NCRBEUVYYNMIBX-WPRPVWTQSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)Cl)[C@H]3C[C@@H]3F |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)Cl)C3CC3F |
Origin of Product |
United States |
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